

7-Dimethylaminocoumarin-4-acetic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 7-Dimethylaminocoumarin-4-acetic acid

Cat. No.: B1303068

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In-Depth Technical Guide: 7-Dimethylaminocoumarin-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Dimethylaminocoumarin-4-acetic acid** (DMACA), a fluorescent probe widely utilized in biological research. This document details its chemical and physical properties, provides a general synthesis methodology, outlines a standard protocol for protein conjugation, and discusses its applications.

Core Properties

7-Dimethylaminocoumarin-4-acetic acid is a blue-emitting fluorophore belonging to the coumarin family of dyes. Its intrinsic fluorescence and the presence of a carboxylic acid functional group make it a versatile tool for the fluorescent labeling of biomolecules.

Table 1: Chemical and Physical Properties of **7-Dimethylaminocoumarin-4-acetic acid**

Property	Value	Reference(s)
CAS Number	80883-54-1	[1]
Molecular Weight	247.25 g/mol	[1]
Molecular Formula	C ₁₃ H ₁₃ NO ₄	[1]
IUPAC Name	2-[7-(dimethylamino)-2-oxochromen-4-yl]acetic acid	[1]
Synonyms	DMACA, 7-(Dimethylamino)-2-oxo-2H-1-benzopyran-4-acetic acid	[1]

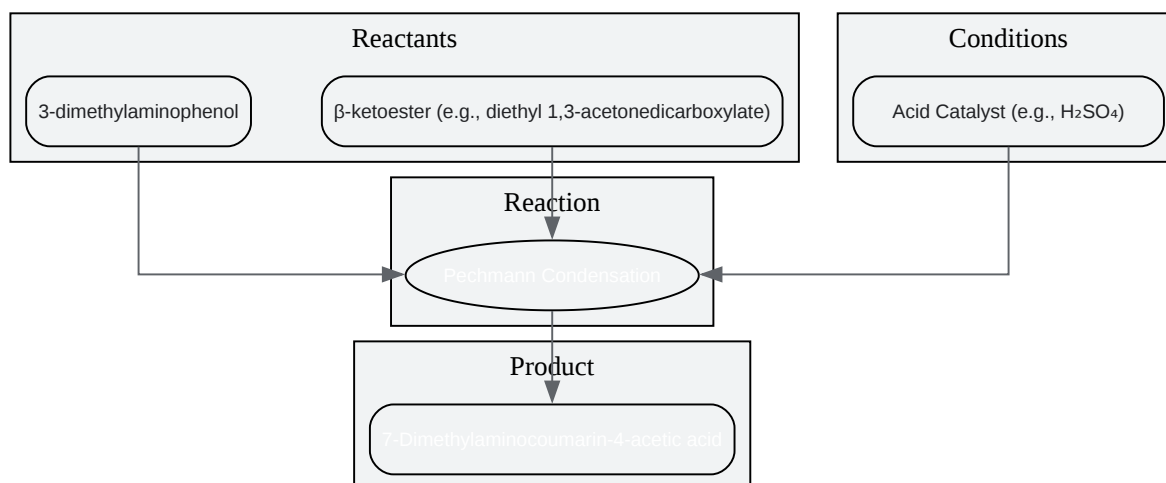
While specific, experimentally determined fluorescence properties for the free acid are not readily available in the provided search results, related coumarin derivatives exhibit excitation in the ultraviolet to blue range of the spectrum and emission in the blue to green range. For instance, the succinimidyl ester of the related 7-amino-4-methylcoumarin-3-acetic acid has an excitation maximum at approximately 354 nm and an emission maximum at around 440 nm in methanol.[2] The fluorescence of coumarin dyes can be sensitive to the local environment, including solvent polarity and pH.

Synthesis

The synthesis of **7-Dimethylaminocoumarin-4-acetic acid** is typically achieved through a Pechmann condensation, a classic method for preparing coumarins from a phenol and a β -ketoester in the presence of an acid catalyst.

General Synthesis Workflow

The synthesis involves the reaction of 3-dimethylaminophenol with a suitable β -ketoester, such as diethyl 1,3-acetonedicarboxylate, under acidic conditions. The acid catalyzes the condensation and subsequent cyclization to form the coumarin ring.



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Caption: General workflow for the synthesis of **7-Dimethylaminocoumarin-4-acetic acid** via Pechmann condensation.

Experimental Protocols

Activation and Protein Labeling

For bioconjugation, the carboxylic acid group of **7-Dimethylaminocoumarin-4-acetic acid** is typically activated to a more reactive form, commonly a succinimidyl ester (SE), also known as an NHS ester. This activated form readily reacts with primary amines, such as the ε-amino group of lysine residues on proteins, to form stable amide bonds.

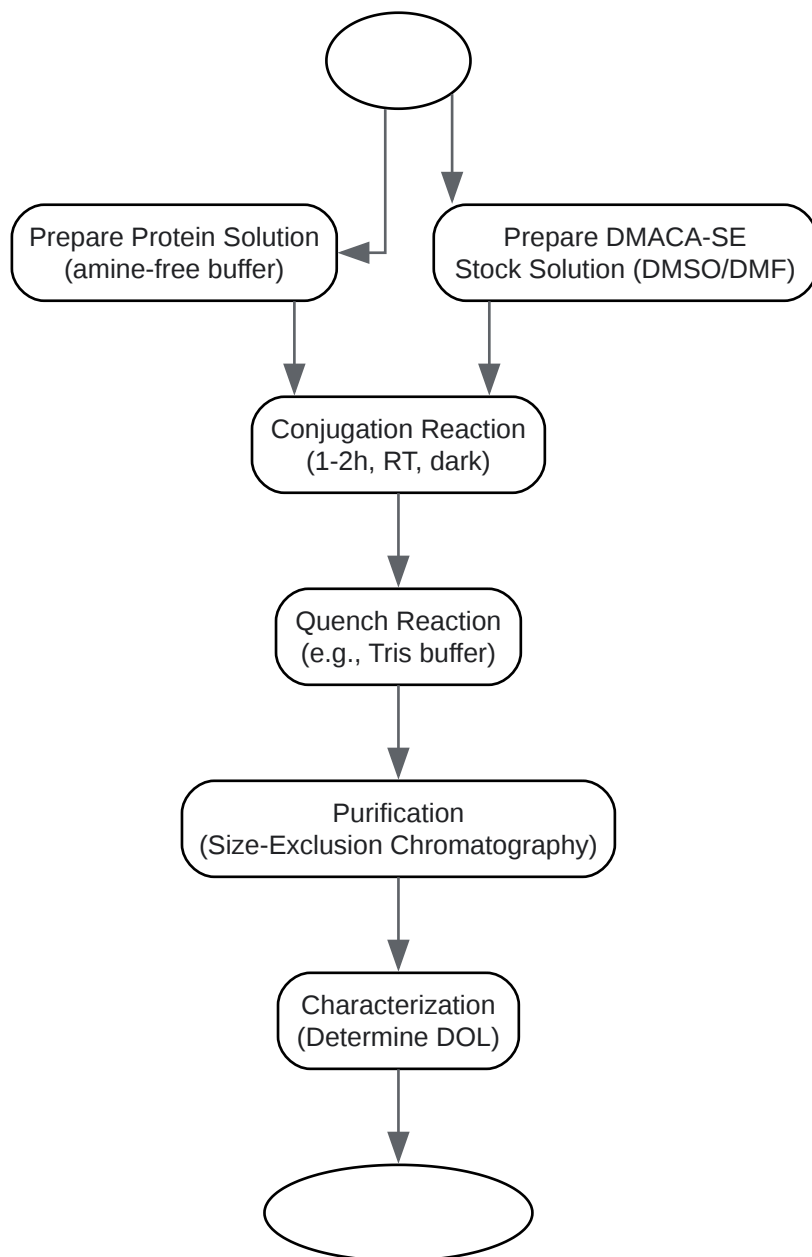
Table 2: Materials for Protein Labeling

Material	Description
DMACA-SE	7-Dimethylaminocoumarin-4-acetic acid, succinimidyl ester
Protein	Protein to be labeled (e.g., antibody) in an amine-free buffer
Reaction Buffer	0.1 M sodium bicarbonate, pH 8.3-8.5
Quenching Buffer	e.g., 1 M Tris-HCl, pH 8.0
Purification Column	Size-exclusion chromatography column (e.g., Sephadex G-25)
Storage Buffer	e.g., Phosphate-buffered saline (PBS) with stabilizers

Detailed Methodology for Antibody Labeling

- **Protein Preparation:** Dissolve the antibody in the reaction buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts.
- **Dye Preparation:** Prepare a stock solution of DMACA-SE in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Conjugation Reaction:** While gently stirring, add the DMACA-SE stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized but a common starting point is a 10- to 20-fold molar excess of the dye. Incubate the reaction for 1-2 hours at room temperature, protected from light.
- **Reaction Quenching:** Stop the reaction by adding a quenching buffer to consume any unreacted DMACA-SE.
- **Purification:** Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.
- **Characterization:** Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, by measuring the absorbance of the

conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye.



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Caption: Experimental workflow for the conjugation of DMACA-SE to a protein.

Applications in Research

The primary application of **7-Dimethylaminocoumarin-4-acetic acid** is as a fluorescent label for a wide range of biomolecules, including proteins, peptides, and nucleic acids. Its blue

fluorescence is useful in multicolor imaging experiments and in Förster Resonance Energy Transfer (FRET) studies where it can serve as a donor for green or yellow fluorescent acceptors.[3]

Labeled biomolecules can be used in various applications, including:

- Fluorescence Microscopy: To visualize the localization and dynamics of proteins and other molecules within cells.
- Immunoassays: As a reporter molecule in techniques such as ELISA and Western blotting.
- Flow Cytometry: For the detection and quantification of specific cell populations.
- FRET-based Assays: To study molecular interactions, conformational changes in proteins, and enzyme kinetics.[3]

The environmental sensitivity of the coumarin fluorophore can also be exploited to probe changes in the local environment of the labeled molecule, such as binding events or changes in solvent accessibility.

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References

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